Structural Differentiation: Unique 1,2-Epoxide and 10(14)-Exocyclic Double Bond Configuration
1,2-Epoxy-10(14)-furanogermacren-6-one is uniquely defined by its 1,2-epoxide group and a 10(14) exocyclic double bond, a specific isomer that differentiates it from other isolated furanogermacrenes. Its structure was determined by extensive 1D and 2D NMR spectroscopy and comparison with known analogs. The primary comparator, furanogermacra-1(10)Z,4Z-dien-6-one, lacks the epoxide entirely and possesses a different arrangement of double bonds, resulting in a molecular formula of C₁₅H₁₈O₂ versus C₁₅H₁₈O₃ [1][2]. This fundamental difference in oxygen content and bond topology is critical for chemical reactivity and biological target interaction.
| Evidence Dimension | Molecular Formula & Key Structural Features |
|---|---|
| Target Compound Data | C₁₅H₁₈O₃; 1,2-epoxide, 10(14)-exocyclic double bond, C-6 ketone |
| Comparator Or Baseline | Furanogermacra-1(10)Z,4Z-dien-6-one: C₁₅H₁₈O₂; no epoxide, 1(10)Z and 4Z double bonds |
| Quantified Difference | Presence of an epoxide (+O atom), distinct double bond positions, and different saturation state |
| Conditions | Spectroscopic data interpretation (NMR) and comparison with published spectra |
Why This Matters
This structural distinction is not trivial; the presence and position of the epoxide group in sesquiterpene lactones is a well-established determinant of their ability to act as Michael acceptors and interact with biological nucleophiles, directly impacting their potential mechanism of action and biological profile.
- [1] Cavanagh IS, Cole MD, Gibbons S, Gray AI, Provan GJ, Waterman PG. A novel sesquiterpene, 1,2‐epoxyfurano‐10(15)‐germacren‐6‐one, from the resin of Commiphora holtziana Engl. Flavour Fragr J. 1993;8(1):39-41. View Source
- [2] PubChem. 1,2-Epoxy-10(14)-furanogermacren-6-one (CID 10444597). View Source
